
3-Methylpentanedioic--d4 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a dicarboxylic acid with the molecular formula C6H6D4O4 and a molecular weight of 146.14 g/mol . This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentanedioic–d4 Acid involves the deuteration of 3-Methylpentanedioic AcidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods
Industrial production of 3-Methylpentanedioic–d4 Acid follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpentanedioic–d4 Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-Methylpentanedioic–d4 Acid is utilized in various scientific research fields, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic applications and as a biomarker in clinical research.
Industry: Used in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Methylpentanedioic–d4 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpentanedioic Acid: The non-deuterated form of the compound.
2-Methylpropane-1,3-dicarboxylic Acid: A structural isomer with similar properties.
3-Hydroxy-3-methylglutaric Acid: Another related compound with hydroxyl functional groups.
Uniqueness
3-Methylpentanedioic–d4 Acid is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable compound in various scientific fields .
Propiedades
Número CAS |
1219798-68-1 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
150.166 |
Nombre IUPAC |
2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
Clave InChI |
XJMMNTGIMDZPMU-RRVWJQJTSA-N |
SMILES |
CC(CC(=O)O)CC(=O)O |
Sinónimos |
3-Methylpentanedioic--d4 Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B582141.png)
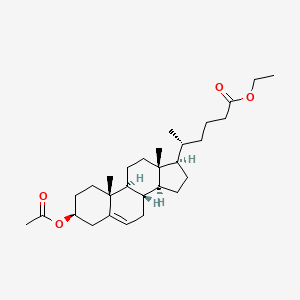
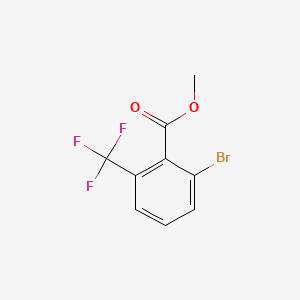
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)
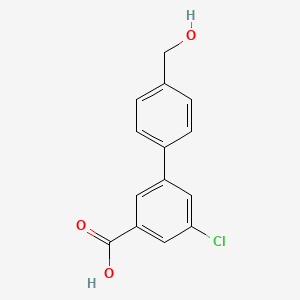
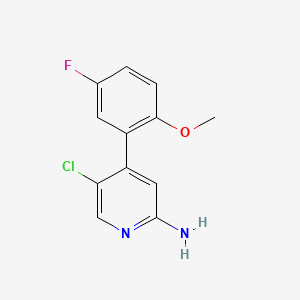
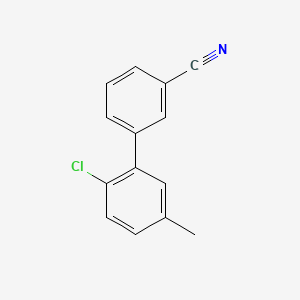
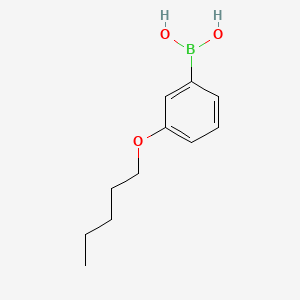
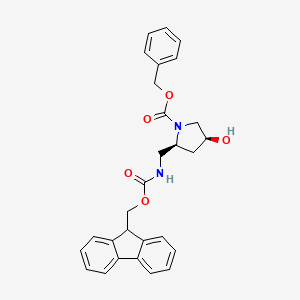
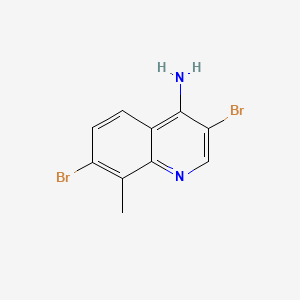
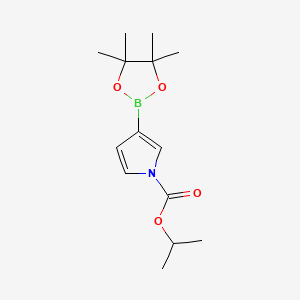
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)
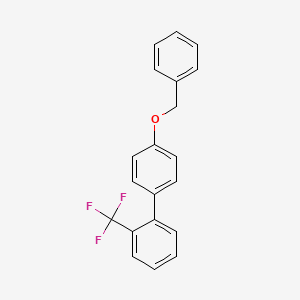
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)
